molecular formula C23H20N4O2 B2676668 (E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 519047-19-9

(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2676668
CAS No.: 519047-19-9
M. Wt: 384.439
InChI Key: RDLBIHIRATYWPL-BUVRLJJBSA-N
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Description

(E)-2-((4-Methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a specialized chemical scaffold designed for early-stage drug discovery and pharmacological research. This compound features a pyrido[1,2-a]pyrimidin-4-one core, a heterocyclic system of significant interest in medicinal chemistry due to its potential for diverse biological activity . The structure is further elaborated with imino and anilino substituents, which are common pharmacophores that can enable interaction with various enzymatic targets. Researchers can investigate this molecule as a key intermediate or a novel chemical entity in the development of kinase inhibitors . Its structural architecture, incorporating a conjugated system with potential hydrogen bond donors and acceptors, makes it a valuable candidate for probing structure-activity relationships (SAR) in high-throughput screening campaigns. The compound's properties may be pertinent to programs targeting signal transduction pathways, and it serves as a sophisticated building block for constructing more complex, drug-like molecules for biochemical assay development .

Properties

IUPAC Name

2-(4-methoxyanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16-7-6-14-27-22(16)26-21(25-18-10-12-19(29-2)13-11-18)20(23(27)28)15-24-17-8-4-3-5-9-17/h3-15,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLBIHIRATYWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, structural characteristics, and various biological activities of this compound, including its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process, typically beginning with the reaction of appropriate phenolic and amine precursors. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the molecular structure and functional groups present.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObservations
1H NMR Signals at δ 7.21 (d), δ 6.71 (t), δ 6.62 (d), δ 4.75 (s), δ 3.67 (s)
13C NMR Peaks at δ 114.57, 150.90, 152.56
IR Characteristic peaks indicating functional groups

Anticancer Activity

Recent studies have indicated that pyrido-pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This activity is attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

  • Findings : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria.

Anticonvulsant Activity

The anticonvulsant properties of similar pyrido-pyrimidine derivatives have been explored in animal models.

  • Research Insights : In a study using the maximal electroshock seizure (MES) test, compounds structurally related to our target showed significant anticonvulsant effects, suggesting that this compound may possess similar properties.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its anticonvulsant effects.
  • Oxidative Stress Induction : Inducing oxidative stress in microbial cells may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a comparative analysis of key analogs:

Substitution at Position 2 (Amino Group)

Compound Substituent at Position 2 Key Features Reference
Target Compound 4-Methoxyphenylamino Enhanced electron-donating capacity due to methoxy group; potential for hydrogen bonding.
2-[(4-Chlorophenyl)amino] analog () 4-Chlorophenylamino Electron-withdrawing Cl substituent may reduce solubility but improve metabolic stability.
2-[(2-Phenylethyl)amino] analog () Phenethylamino Bulky hydrophobic group; may enhance membrane permeability.
2-[(2-Hydroxyethyl)amino] analog () 2-Hydroxyethylamino Hydrophilic substituent improves aqueous solubility.

Substitution at Position 3 (Iminomethyl Group)

Compound Substituent at Position 3 Key Features Reference
Target Compound Phenyliminomethyl Planar aromatic system; potential π-π stacking interactions.
3-[(Furan-2-ylmethyl)imino]methyl analog () Furylmethyliminomethyl Heterocyclic furan introduces polarity and potential for H-bonding.
3-[(2-Phenylethyl)imino]methyl analog () Phenethyliminomethyl Extended hydrophobic chain; may increase lipophilicity.
3-Selenylated analog () Phenylselanyl Selenium atom enhances redox activity; possible antioxidant properties.

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